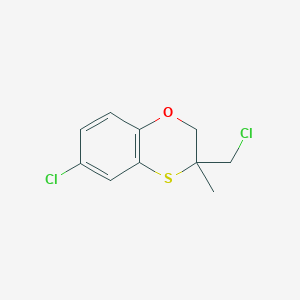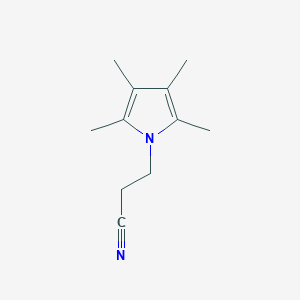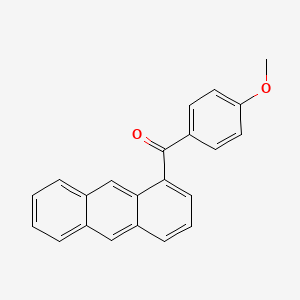
Ptilosarcone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ptilosarcone is a diterpenoid compound isolated from the sea pen Ptilosarcus gurneyi It belongs to the class of briaranes, which are known for their complex structures and biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ptilosarcone can be synthesized through a series of chemical reactions starting from simpler organic compounds. The synthetic route typically involves the formation of the core diterpenoid structure, followed by the introduction of specific functional groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources, such as the sea pen Ptilosarcus gurneyi. The process includes solvent extraction, chromatography, and crystallization to obtain pure this compound. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Ptilosarcone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ptilosarcenone, a related diterpenoid compound.
Reduction: Reduction reactions can modify the functional groups on this compound, leading to different derivatives.
Substitution: Substitution reactions can introduce new functional groups, altering the chemical properties of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, such as halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed:
Ptilosarcenone: Formed through oxidation.
Ptilosarcen-12-propionate and Ptilosarcen-12-acetate: Formed through esterification reactions.
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying diterpenoid synthesis and reactivity.
Biology: Investigated for its biological activities, including potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ptilosarcone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of cellular signaling pathways, leading to changes in gene expression and protein activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress response and inflammation regulation.
Comparaison Avec Des Composés Similaires
Ptilosarcone is unique among diterpenoid briaranes due to its specific structure and reactivity. Similar compounds include:
Ptilosarcenone: A related diterpenoid formed through the oxidation of this compound.
Briaranes from other octocorals: Compounds with similar structures but different functional groups and biological activities.
Propriétés
Numéro CAS |
64597-86-0 |
|---|---|
Formule moléculaire |
C28H37ClO10 |
Poids moléculaire |
569.0 g/mol |
Nom IUPAC |
[(1S,2S,3R,4R,7R,8S,10Z,12S,13R,14S,17R)-2,12-diacetyloxy-8-chloro-3-hydroxy-4,13,17-trimethyl-9-methylidene-5,16-dioxo-6-oxatricyclo[11.4.0.03,7]heptadec-10-en-14-yl] butanoate |
InChI |
InChI=1S/C28H37ClO10/c1-8-9-21(33)38-20-12-18(32)14(3)22-24(37-17(6)31)28(35)15(4)26(34)39-25(28)23(29)13(2)10-11-19(27(20,22)7)36-16(5)30/h10-11,14-15,19-20,22-25,35H,2,8-9,12H2,1,3-7H3/b11-10-/t14-,15-,19-,20-,22+,23-,24-,25-,27-,28+/m0/s1 |
Clé InChI |
HMDJRTOEGJOHTB-UUVKGRLKSA-N |
SMILES isomérique |
CCCC(=O)O[C@H]1CC(=O)[C@@H]([C@H]2[C@]1([C@H](/C=C\C(=C)[C@@H]([C@H]3[C@]([C@H]2OC(=O)C)([C@H](C(=O)O3)C)O)Cl)OC(=O)C)C)C |
SMILES canonique |
CCCC(=O)OC1CC(=O)C(C2C1(C(C=CC(=C)C(C3C(C2OC(=O)C)(C(C(=O)O3)C)O)Cl)OC(=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene](/img/structure/B14497718.png)
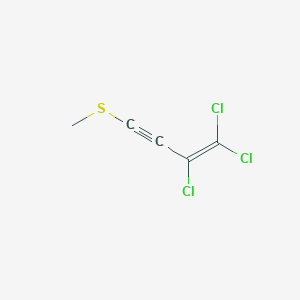
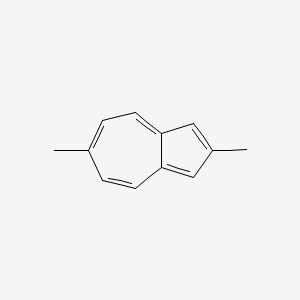
![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)

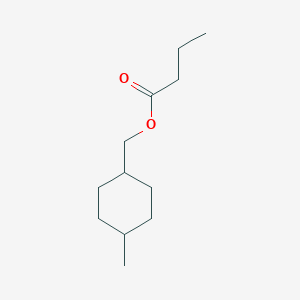
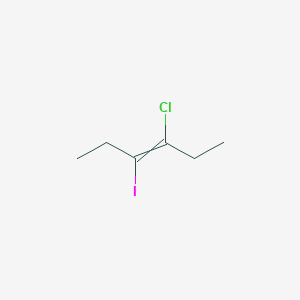

![2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile](/img/structure/B14497761.png)
